
5-(Difluoromethyl)thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethyl group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. For instance, the reaction of 3-chloro-2-iodothiophene with lithium diisopropylamide (LDA) can lead to the formation of rearranged lithiated intermediates, which can then be functionalized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of formyl derivatives of thiophenes. These derivatives serve as the basis for the synthesis of various functionalized thiophenes, including difluoromethyl and chloromethyl thiophenes .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
5-(Difluoromethyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
作用機序
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electronic properties of the thiophene ring.
類似化合物との比較
Similar Compounds
Thiophene-3-carbaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Chloromethyl)thiophene-3-carbaldehyde: Contains a chloromethyl group instead of a difluoromethyl group, which can lead to different reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)thiophene-3-carbaldehyde makes it unique compared to other thiophene derivatives. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
特性
分子式 |
C6H4F2OS |
|---|---|
分子量 |
162.16 g/mol |
IUPAC名 |
5-(difluoromethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
InChIキー |
REQGAEQVIKCRNP-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


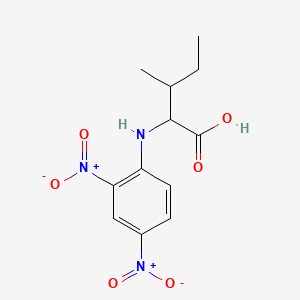
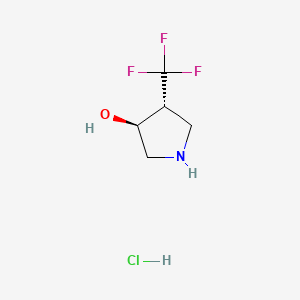
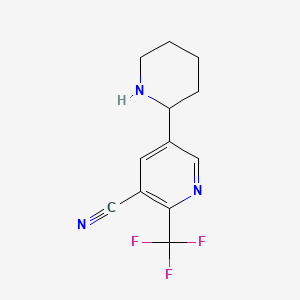
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
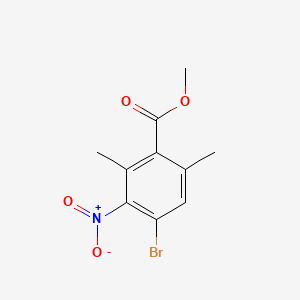
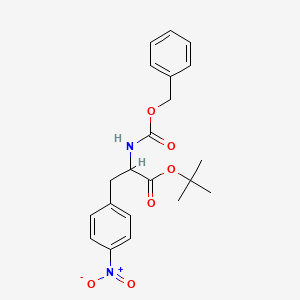
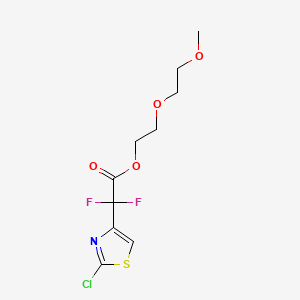
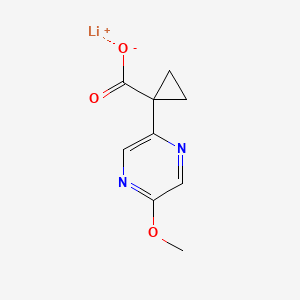
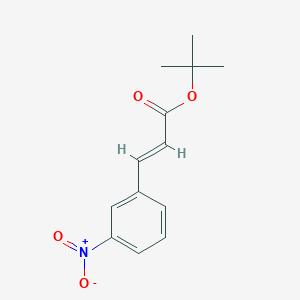


![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)


